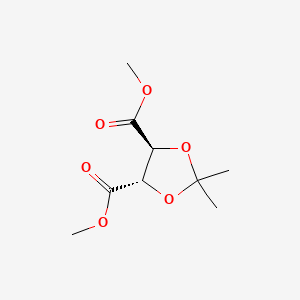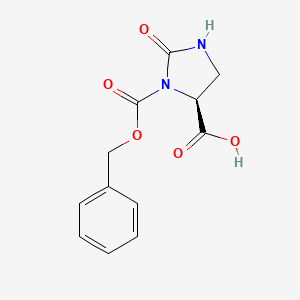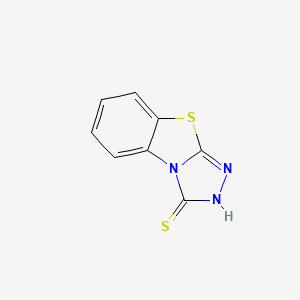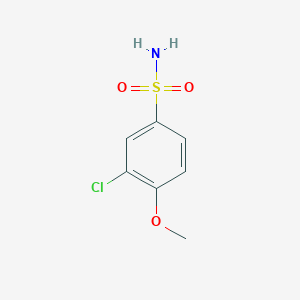
5-甲基烟酰腈
概述
描述
5-Methylnicotinonitrile is a chemical compound that has been studied in various contexts, including its role in the synthesis of energetic materials, biological activity, and as an intermediate in chemical reactions. It is related to the family of nicotinonitriles, which are derivatives of pyridine with a nitrile group attached to the ring.
Synthesis Analysis
The synthesis of 5-Methylnicotinonitrile and its derivatives has been explored in several studies. For instance, 5-Methylnicotinamide-adenine dinucleotide, a related compound, was prepared from 5-methylthionicotinamide-adenine dinucleotide by chemical conversion, which in turn was obtained by enzymic transglucosidation . Another study described the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as a catalyst, suggesting an anomeric based oxidation mechanism . Additionally, 2-chloro-5-hydroxynicotinonitrile, an intermediate in the synthesis of a hydroxylated metabolite, was synthesized via 5-amino-2-chloro-3-methylpyridine . Moreover, 2,6-diazido-4-methylnicotinonitrile derivatives were synthesized for potential use as plant growth regulators . Lastly, a method for synthesizing 5-substituted derivatives of 4-methylnicotinonitrile was reported, using 4-methyl-5-vinylnicotinonitrile as the starting material .
Molecular Structure Analysis
The molecular structure of 5-Methylnicotinonitrile derivatives has been characterized using various spectroscopic methods. For example, the binding of 5-Methylnicotinamide-adenine dinucleotide to liver alcohol dehydrogenase was investigated by X-ray diffraction methods . In another study, the structures of 2,6-diazido-4-methylnicotinonitrile derivatives were verified by mass spectrometry and 1H-NMR . These studies provide insights into the molecular configuration and potential binding interactions of 5-Methylnicotinonitrile derivatives.
Chemical Reactions Analysis
5-Methylnicotinonitrile and its derivatives participate in various chemical reactions. The Staudinger reaction was used to selectively form a tetrazolo[1,5-a]pyridine derivative from 2,6-diazido-4-methylnicotinonitrile, which could then be converted into N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides . Additionally, the ozonization-reduction, chlorination, Wittig-reaction, and acidic hydrolyzation were employed to synthesize new 5-substituted derivatives of 4-methylnicotinonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methylnicotinonitrile derivatives have been characterized using a variety of techniques. Differential scanning calorimetry (DSC) and bomb calorimetry were used to study the thermal stability and energetic properties of nitrogen-rich salts of 1-methyl-5-nitriminotetrazolate, a related compound . The 13C NMR data presented in another study helped characterize the structure of 2-chloro-5-fluoro-3-methylpyridine, a by-product in the synthesis of 2-chloro-5-hydroxynicotinonitrile . These studies contribute to our understanding of the stability, reactivity, and potential applications of 5-Methylnicotinonitrile derivatives in various fields.
科学研究应用
合成和衍生物开发
衍生物的合成:5-甲基烟酰腈及其衍生物,如4-甲基烟酰腈,被用于合成新化合物。例如,赵一民(2011)合成了新的4-甲基烟酰腈的5-取代衍生物,为吡啶型生物碱的开发提供了基础(Zhao Yi-min, 2011)。
抗寄生虫应用:在药物化学领域,5-甲基烟酰腈的衍生物,如5-芳基-1-甲基-4-硝基咪唑,已被合成并显示出显著的抗寄生虫活性,表明在抗疟疾药物开发中具有潜力(Haythem A. Saadeh, I. Mosleh, M. El-Abadelah, 2009)。
生化研究:5-甲基烟酰腈已被用于生化研究以研究细胞过程。例如,已经表明它能抑制多聚(ADP-核糖)合酶,在某些细胞中增强烷基化剂和辐射的细胞毒性,因此在DNA修复的分子分析中作为工具(N. Nduka, S. Shall, 1980)。
表观遗传学和DNA研究
DNA 甲基化研究:在表观遗传学领域,5-甲基烟酰腈衍生物对于理解DNA修饰至关重要。使用这些衍生物研究哺乳动物DNA中5-甲基胞嘧啶转化为5-羟甲基胞嘧啶的过程,这是表观遗传调控的关键过程(M. Tahiliani, Kian Peng Koh, Yinghua Shen, et al., 2009)。
生物碱生物合成中的酶反应:参与生物碱生物合成的酶,如1-甲基烟酰腈转化为各种吡啶酮的转化,已经使用5-甲基烟酰腈衍生物进行研究。这项研究对于理解类似于藤黄碱这样的生物碱的形成具有重要意义(T. Robinson, 1965)。
安全和危害
属性
IUPAC Name |
5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQWOXVBXURMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962768 | |
| Record name | 5-Methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylnicotinonitrile | |
CAS RN |
42885-14-3 | |
| Record name | 5-Methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42885-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylnicotinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042885143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylnicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLNICOTINONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15462UXN1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



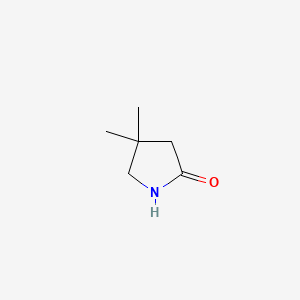
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)




